threo-Hydroxy Bupropion HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Threo-Hydroxy Bupropion Hydrochloride: is a substituted amphetamine derivative and a major active metabolite of the antidepressant drug bupropion. It is specifically a β-hydroxyamphetamine and exists as a racemic mixture of two stereoisomers: (1R,2R)-threo-hydroxy bupropion and (1S,2S)-threo-hydroxy bupropion . Bupropion is known for its role as a norepinephrine-dopamine reuptake inhibitor and a nicotinic acetylcholine receptor negative allosteric modulator .
Preparation Methods
Synthetic Routes and Reaction Conditions: Threo-Hydroxy Bupropion Hydrochloride can be synthesized from bupropion via the reduction of the ketone group by enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases .
Industrial Production Methods: The industrial production of threo-hydroxy bupropion hydrochloride involves the use of specific enzymes to catalyze the reduction of bupropion. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Threo-Hydroxy Bupropion Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form threo-4’-hydroxy-hydrobupropion.
Reduction: It is formed from bupropion via reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes such as CYP2B6 and CYP2C19.
Reduction: Carbonyl reductases and aldo-keto reductases are commonly used for reduction reactions.
Major Products:
Scientific Research Applications
Threo-Hydroxy Bupropion Hydrochloride has several scientific research applications, including:
Mechanism of Action
Threo-Hydroxy Bupropion Hydrochloride exerts its effects by weakly inhibiting the reuptake of norepinephrine, dopamine, and serotonin . It also inhibits α3β4 nicotinic acetylcholine receptors . These actions contribute to its pharmacological effects, including its role in the treatment of depression and smoking cessation .
Comparison with Similar Compounds
Hydroxy Bupropion: Another major metabolite of bupropion, known for its similar pharmacological effects.
Erythrohydrobupropion: A metabolite of bupropion that circulates at similar concentrations as bupropion during therapy.
Uniqueness: Threo-Hydroxy Bupropion Hydrochloride is unique due to its specific stereoisomeric form and its distinct pharmacological profile. It circulates at higher concentrations than bupropion during therapy, contributing significantly to the overall pharmacological effects of bupropion .
Properties
CAS No. |
357637-18-4 |
---|---|
Molecular Formula |
C13H21Cl2NO |
Molecular Weight |
278.22 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.